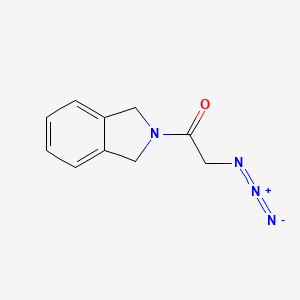

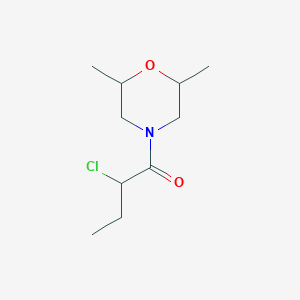

2-Azido-1-(isoindolin-2-yl)ethan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives can be achieved through Ultrasonic-assisted-synthesis . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Applications De Recherche Scientifique

Synthesis and Structural Studies

2-Azido-1-(isoindolin-2-yl)ethan-1-one serves as a precursor for the synthesis of various complex molecular structures due to its azide functionality and the presence of the isoindolinyl group. For instance, it has been utilized in the preparation of cadmium(II) Schiff base complexes aimed at exploring their corrosion inhibition properties on mild steel. These complexes, particularly azide complexes, demonstrated significant inhibition activities, bridging coordination chemistry with materials science and corrosion engineering (Das et al., 2017). Additionally, the compound has been involved in orthogonal synthesis processes leading to isoindole and isoquinoline derivatives, showcasing its versatility in organic synthesis (Hui & Chiba, 2009).

Magnetic Materials

Research on azido-bridged Co(2+) compounds with flexible coligands, where this compound could serve as a structural analogue, highlighted the synthesis of new compounds with intriguing magnetic properties. These studies contribute to the understanding of magnetic coupling in materials, potentially guiding the development of novel magnetic materials (Li et al., 2008).

Photoredox Catalysis

In the realm of photoredox catalysis, the compound has found application in innovative reactions such as the alkylazidation of alkenes. This reaction facilitates the incorporation of both azido and dihydropyridinyl groups across C=C bonds, thus enabling the construction of valuable molecular frameworks in a single step, which highlights the potential of this compound in facilitating novel bond-forming reactions (Yang et al., 2020).

Glycosidase Inhibition

Further exploring the biological sphere, derivatives of this compound have been examined for their glycosidase inhibitory activities. These studies are crucial for understanding the compound's potential in developing inhibitors with therapeutic applications (Reddy et al., 2011).

Fluorescent Probes

The compound has also been investigated in the development of fluorescent probes for metal ions, where its structural features contribute to selective sensing mechanisms. This application underscores the significance of this compound in the creation of sensitive and selective sensors for environmental and biological monitoring (Fang et al., 2014).

Mécanisme D'action

The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Propriétés

IUPAC Name |

2-azido-1-(1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-12-5-10(15)14-6-8-3-1-2-4-9(8)7-14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMRVOWOPJOUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)

![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)